trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid
Overview
Description
Trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid: is a chemical compound that belongs to the class of cyclopentane carboxylic acids. It is characterized by the presence of a cyanobenzoyl group attached to a cyclopentane ring, which also bears a carboxylic acid functional group. This compound is typically found as a white crystalline powder and is soluble in organic solvents such as ethanol and methanol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid involves several steps:
Formation of the Cyanobenzoyl Intermediate: The initial step involves the preparation of the cyanobenzoyl intermediate, which can be achieved through the reaction of 2-cyanobenzoyl chloride with a suitable nucleophile.
Cyclopentane Ring Formation: The next step involves the formation of the cyclopentane ring, which can be achieved through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure efficient reactions.
Purification: Employing purification techniques such as recrystallization to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyanobenzoyl group to other functional groups.
Substitution: The compound can undergo substitution reactions where the cyanobenzoyl group is replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the cyanobenzoyl group.
Substitution: Substituted derivatives with different functional groups replacing the cyanobenzoyl group.
Scientific Research Applications
Trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Trans-2-(2-Cyanobenzoyl)cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Cyanobenzoylcyclopentane-1-carboxylic acid: Lacks the trans configuration.
2-Cyanobenzoylcyclohexane-1-carboxylic acid: Contains a cyclohexane ring instead of a cyclopentane ring.
2-Cyanobenzoylcyclopentane-1-carboxamide: Contains a carboxamide group instead of a carboxylic acid group.
The uniqueness of this compound lies in its specific configuration and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,2R)-2-(2-cyanobenzoyl)cyclopentane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c15-8-9-4-1-2-5-10(9)13(16)11-6-3-7-12(11)14(17)18/h1-2,4-5,11-12H,3,6-7H2,(H,17,18)/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLWCWLNGYIOGT-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701196209 | |
Record name | rel-(1R,2R)-2-(2-Cyanobenzoyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-85-7 | |
Record name | rel-(1R,2R)-2-(2-Cyanobenzoyl)cyclopentanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=733740-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2R)-2-(2-Cyanobenzoyl)cyclopentanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701196209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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